Chartreusin, also known as Lambdamycin, is a yellow-green pigment antibiotic of the chromoglycoside class. [, ] It was first isolated from Streptomyces chartreusis in 1953. [] Chartreusin consists of a unique pentacyclic aromatic aglycone called chartarin and a disaccharide moiety composed of D-digitalose and D-fucose. [, , ] Its physicochemical properties closely resemble those of another antibiotic, Lambdamycin, leading to their identification as the same compound. [, , ] Chartreusin has garnered significant interest in scientific research due to its potent antiproliferative, antibacterial, and antiviral activities. [, , , , ]
Chartreusin is classified under the category of anthracyclic antibiotics, which are characterized by their complex polycyclic structures. It is synthesized from a polyketide precursor, which undergoes a series of enzymatic modifications. The producing organism, Streptomyces chartreusis, is a soil-dwelling actinobacterium known for its ability to produce various bioactive secondary metabolites .
The biosynthesis of chartreusin involves a series of enzymatic reactions facilitated by type II polyketide synthases. The process begins with the condensation of acetyl-CoA and malonyl-CoA units, leading to the formation of a polyketide backbone. Key steps in the synthesis include:
Recent studies have utilized genetic engineering techniques to manipulate the biosynthetic pathway, allowing for the production of chartreusin analogs with modified properties for enhanced therapeutic efficacy .
Chartreusin's molecular structure is characterized by a complex arrangement of aromatic rings and sugar moieties. It features multiple chiral centers, contributing to its stereochemistry. The chemical formula of chartreusin is C₃₁H₃₉O₁₄, with a molecular weight of approximately 585.7 g/mol.
The structural formula can be represented as follows:
This structure includes several functional groups that are critical for its biological activity, including hydroxyl groups and ketones that participate in interactions with biological targets .
Chartreusin exhibits significant reactivity due to its functional groups. Key chemical reactions involving chartreusin include:
These reactions underpin its mechanism of action as an antitumor agent.
The mechanism by which chartreusin exerts its antitumor effects involves several key processes:
Studies have shown that chartreusin's effectiveness can vary based on the type of cancer cell line being targeted, highlighting the importance of understanding its action at a molecular level .
Chartreusin exhibits several notable physical and chemical properties:
These properties influence its formulation as a therapeutic agent and its stability during storage .
Chartreusin has several applications in scientific research and medicine:
Streptomyces chartreusis harbors a 37-kb biosynthetic gene cluster (cha) responsible for chartreusin production, confirmed through heterologous expression in Streptomyces albus [2] [3]. This cluster encodes a type II polyketide synthase (PKS) system, distinct from modular type I PKS, featuring discrete enzymes that iteratively assemble the polyketide backbone. Core components include:
Table 1: Core Enzymes in the cha Gene Cluster
Gene | Function | Domain Architecture |
---|---|---|
chaKSα | Ketosynthase for chain extension | KSα domain |
chaCLF | Chain length determination | CLF domain |
chaACP | Polyketide intermediate carrier | ACP domain |
chaZ | FAD-dependent monooxygenase | Oxidase domain |
Chartreusin’s bis-lactone aglycone (chartarin) derives from an anthracycline-like precursor via oxidative rearrangement. Isotope labeling and gene knockout studies demonstrate that the oxygenase ChaZ mediates unprecedented C–C bond cleavages and lactonization reactions. Disruption of chaZ leads to accumulation of resomycin C (an anthracyclic shunt product), proving its role in converting a linear decaketide into the pentacyclic chartarin scaffold [2] [3] [6]. This rearrangement involves:
The type II PKS system in S. chartreusis synthesizes a decaketide backbone that undergoes programmed cyclizations. Key steps include:
Table 2: Key Intermediates in Chartreusin Biosynthesis
Intermediate | Structure Type | Catalytic Step |
---|---|---|
Decaketide | Linear poly-β-ketone | PKS chain elongation |
Resomycin C | Tetracyclic anthraquinone | Spontaneous cyclization |
Pre-chartarin | Pentacyclic lactone | ChaZ-mediated oxidation |
Maturation of chartreusin involves glycosyltransferases (GTs) that attach deoxysugars to the C10-OH of chartarin:
Chartreusin shares early biosynthetic logic with anthracyclines (e.g., doxorubicin), diverging at the aglycone-modification stage:
Table 3: Chartreusin vs. Anthracycline Biosynthesis
Feature | Chartreusin | Anthracyclines |
---|---|---|
Aglycone Core | Pentacyclic bis-lactone | Tetracyclic anthraquinone |
Key Oxidase | ChaZ (ring cleavage) | DoxA (C13 hydroxylation) |
Glycosylation | Fucose-digitalose disaccharide | L-Daunosamine/L-rhodosamine |
Bioactivity Target | DNA topoisomerase II inhibition | DNA intercalation |
All compound names mentioned: Chartreusin, Chartarin, Resomycin C, Elsamicin A, D329C, Digitalose, Pre-chartarin, Aklanonic acid, Decaketide.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7